![molecular formula C14H18O4 B14649644 2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) CAS No. 46854-50-6](/img/structure/B14649644.png)
2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by several other names, including Benzene, m-bis(2,3-epoxypropoxy)-, Diglycidyl ether of resorcinol, and Resorcinol diglycidyl ether . This compound is characterized by the presence of two oxirane (epoxy) groups attached to a 1,3-phenylenebis(oxymethylene) backbone.
準備方法
The synthesis of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) typically involves the reaction of resorcinol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2,2’-[1,3-phenylenebis(oxymethylene)]bis(2-methyloxirane) involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in applications such as anticancer therapy .
類似化合物との比較
2,2’-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane) is unique due to its specific structure and reactivity. Similar compounds include:
Benzene, m-bis(2,3-epoxypropoxy)-: Similar in structure but may have different reactivity and applications.
Diglycidyl ether of resorcinol: Another name for the same compound, highlighting its use as a glycidyl ether.
Resorcinol diglycidyl ether: Emphasizes the presence of glycidyl groups attached to resorcinol.
These compounds share similar chemical properties but may differ in their specific applications and reactivity profiles.
特性
CAS番号 |
46854-50-6 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
2-methyl-2-[[3-[(2-methyloxiran-2-yl)methoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-13(9-17-13)7-15-11-4-3-5-12(6-11)16-8-14(2)10-18-14/h3-6H,7-10H2,1-2H3 |
InChIキー |
WCTAUMRPESEGPN-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)COC2=CC(=CC=C2)OCC3(CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
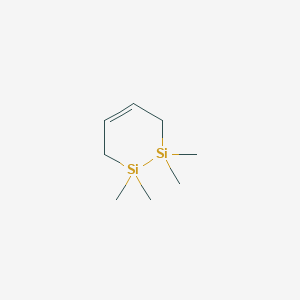
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
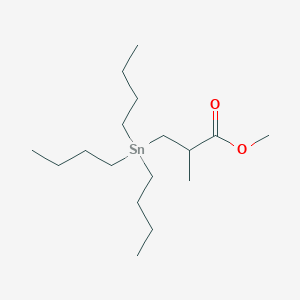
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
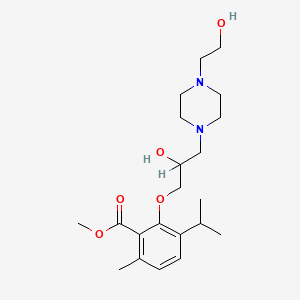
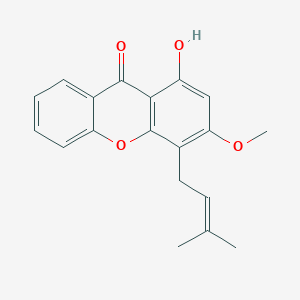

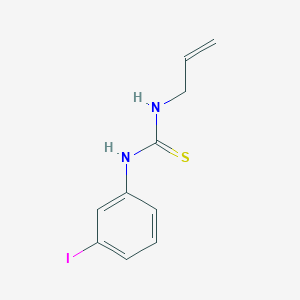

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
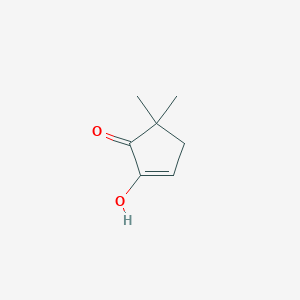
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
